2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring (1,3-diazine) . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an aminoethanol group at position 2.
Mechanism of Action
Target of Action
These targets often play crucial roles in various biochemical processes, including DNA and RNA synthesis .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms, such as those found in aldehydes . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Given the broad biological activity of pyrimidine derivatives, it’s likely that multiple pathways could be influenced, particularly those involving nucleic acid synthesis and metabolism .
Result of Action
Pyrimidine derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicidal, and anticancer effects . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol can be achieved through various methods. One common approach involves the condensation of β-dicarbonyl compounds with amines . For instance, the synthesis under microwave irradiation involves reacting (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone . This method yields the compound in moderate yield (70%) and involves purification through UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-yl esters: These compounds share a similar pyrimidine core but differ in their ester functional groups.
2-Amino-4,6-dimethylpyrimidine: This compound has an amino group at position 2 instead of the aminoethanol group.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: A Schiff base derivative with similar pyrimidine substitution.
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its aminoethanol group allows for unique interactions and reactivity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-7(2)11-8(10-6)9-3-4-12/h5,12H,3-4H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZSWSRACAXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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